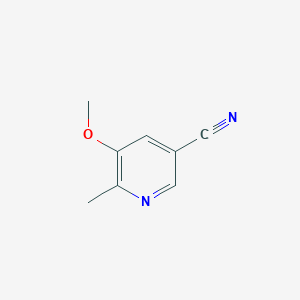

5-Methoxy-6-methylpyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-8(11-2)3-7(4-9)5-10-6/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPOCRPLKMPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 6 Methylpyridine 3 Carbonitrile and Analogs

Convergent and Divergent Synthetic Pathways

The construction of the 5-Methoxy-6-methylpyridine-3-carbonitrile scaffold and its analogs can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the assembly of the pyridine (B92270) ring from simpler fragments in a way that rapidly builds molecular complexity. Divergent strategies, on the other hand, often start with a pre-formed pyridine ring which is then elaborated through a series of functional group interconversions.

Multi-component Reactions in Pyridine-3-carbonitrile (B1148548) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netbohrium.com This approach is highly efficient, atom-economical, and often leads to diverse product libraries. bohrium.com The synthesis of pyridine-3-carbonitrile derivatives frequently utilizes MCRs that form the pyridine ring through a cascade of reactions.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch reaction. taylorfrancis.comacsgcipr.org While the classic Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step, modifications have been developed that lead directly to the aromatic pyridine ring. acsgcipr.org Variations of the Hantzsch synthesis can incorporate a nitrile functionality to directly yield pyridine-3-carbonitrile derivatives. taylorfrancis.com

A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester or equivalent, an active methylene (B1212753) compound like malononitrile (B47326), and an ammonium (B1175870) source. researchgate.net The specific choice of reactants and catalysts can significantly influence the reaction outcome. For instance, the use of different catalysts such as ionic bases (e.g., tetrabutylammonium (B224687) hydroxide) or amine bases (e.g., piperidine) can affect reaction times and yields in the synthesis of pyridine-3,5-dicarbonitriles. acs.org The reaction mechanism typically involves a series of condensations, Michael additions, and cyclization followed by aromatization. acsgcipr.org

| Reaction Type | Starting Materials | Key Features | Typical Products |

|---|---|---|---|

| Modified Hantzsch Synthesis | Aldehyde, β-dicarbonyl compound, malononitrile, ammonium acetate (B1210297) | One-pot synthesis, often catalyzed by an acid or base. researchgate.net | Polysubstituted 2-amino-3-cyanopyridines. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Leads directly to pyridin-2-ones. acsgcipr.org | Substituted 2-hydroxy-3-cyanopyridines. |

| Four-component reactions | Aldehydes, malononitrile, ketones, ammonium acetate | High atom economy and operational simplicity. researchgate.net | Highly functionalized pyridine derivatives. researchgate.net |

Condensation Reactions with Malononitrile and Related Precursors

Malononitrile is a key precursor in the synthesis of a wide variety of heterocyclic compounds, including pyridine-3-carbonitriles, due to its highly reactive methylene group. Condensation reactions involving malononitrile are fundamental to many synthetic routes.

The Knoevenagel condensation is a frequently employed reaction where malononitrile reacts with an aldehyde or ketone to form a new carbon-carbon double bond. acs.orgorganic-chemistry.orgarabjchem.org This initial adduct can then undergo further reactions to form the pyridine ring. For example, the reaction of an α,β-unsaturated ketone (which can be formed in situ) with malononitrile in the presence of an ammonium source can lead to the formation of a 2-amino-3-cyanopyridine (B104079) derivative through a Michael addition, cyclization, and subsequent aromatization.

A simple and effective method for the synthesis of 3-cyano-2-pyridinone derivatives involves the Knoevenagel condensation of malononitrile with 1,3-dicarbonyl compounds. arabjchem.orgresearchgate.net This reaction, typically catalyzed by a base like triethylamine, proceeds through a cycloaddition and isomerization sequence to yield the desired pyridinone products in good yields. arabjchem.orgresearchgate.net

The reaction of salicylaldehydes with malononitrile has also been investigated, leading to chromene derivatives which can sometimes rearrange or undergo further transformations to yield complex heterocyclic systems. cedia.edu.ec

| Reaction Name/Type | Key Reactants | Intermediate/Key Step | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Malononitrile | Formation of a dicyanovinyl group. acs.org | Serves as a precursor for further cyclization. |

| Michael Addition/Cyclization | α,β-Unsaturated carbonyl, Malononitrile, Ammonia (B1221849) source | Michael addition of malononitrile followed by intramolecular cyclization. | Substituted 2-aminopyridine-3-carbonitriles. |

| Reaction with 1,3-Dicarbonyls | 1,3-Dicarbonyl compound, Malononitrile | Knoevenagel condensation followed by cycloaddition and isomerization. arabjchem.orgresearchgate.net | 3-Cyano-2-pyridinone derivatives. arabjchem.orgresearchgate.net |

Strategies for Pyridine Ring Construction

Beyond multi-component and specific condensation reactions, a variety of other strategies exist for the construction of the pyridine ring. nih.gov These methods often involve the formation of key C-C and C-N bonds through cyclization reactions of acyclic precursors. baranlab.org

One classical approach is the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.org The 1,5-dicarbonyl precursor can be synthesized through various methods, and its subsequent cyclization and dehydration (or oxidation if starting from a saturated precursor) yields the pyridine ring. baranlab.org

Transition-metal-catalyzed reactions have also become a powerful tool for pyridine synthesis. nih.gov For instance, [2+2+2] cycloaddition reactions of diynes with nitriles, catalyzed by transition metals like iron(II), provide a direct route to substituted pyridines. rsc.org

Another strategy involves the use of iminyl radicals. mdpi.com These reactive intermediates can undergo 6-endo cyclization to form a six-membered nitrogen-containing ring, which can then be aromatized to the corresponding pyridine derivative. mdpi.com This method can be initiated photochemically, offering a mild and efficient route to aza-arenes. mdpi.com

Functional Group Interconversions and Transformations

Once the core pyridine ring is established, or as part of a divergent synthesis, functional group interconversions are crucial for arriving at the target molecule, this compound.

Methoxylation Strategies on Pyridine Rings

The introduction of a methoxy (B1213986) group onto a pyridine ring can be achieved through several methods. A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group, with sodium methoxide (B1231860). google.com For this reaction to be efficient, the pyridine ring usually needs to be activated by electron-withdrawing groups.

Alternatively, a hydroxyl group on the pyridine ring (a pyridinol) can be methylated. However, the tautomerism of hydroxypyridines to pyridones can complicate direct O-alkylation. researchgate.net Protecting group strategies or specific reaction conditions might be necessary to favor the formation of the methoxypyridine. The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-methylpyridones, highlighting the reactivity of the ring nitrogen. researchgate.net

In some cases, the methoxy group can be incorporated as part of one of the starting materials in a multi-component reaction, thereby avoiding a separate methoxylation step. The use of methoxypyridines as synthons in complex molecule synthesis has been demonstrated, where the methoxy group can influence the basicity of the pyridine nitrogen. nih.gov

Introduction and Modification of Carbonitrile Moieties

The carbonitrile group is a versatile functional group that can be introduced onto a pyridine ring through various methods. One common strategy is the Sandmeyer reaction, where a primary amino group on the pyridine ring is diazotized and then displaced by a cyanide nucleophile, typically using copper(I) cyanide.

Direct C-H cyanation of pyridines is a more modern and atom-economical approach. researchgate.net This can be achieved through a tandem process involving the in situ generation of a dihydropyridine (B1217469), which then reacts with a cyano electrophile. researchgate.net

The modification of an existing carbonitrile group is also a viable synthetic route. For instance, the carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, allowing for further functionalization of the pyridine scaffold.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, a Rh-catalyzed [2+2+2] cycloaddition between a cyano group and a diyne can provide access to chiral pyridine derivatives. acs.org

Methyl Group Derivatization on Pyridine Frameworks

The introduction of a methyl group onto a pyridine ring is a key transformation in the synthesis of many biologically active molecules. Several methods have been developed for the methylation of pyridine frameworks, ranging from traditional approaches to modern transition-metal-free reactions.

One approach involves the use of pyridine N-oxides, which can be activated for C-H bond functionalization. For instance, a metal-free methylation of pyridine N-oxides has been achieved using a peroxide as the methyl source under neat conditions. This method has shown good functional group tolerance, with various substituted pyridine N-oxides, including those with methoxy groups, yielding the desired methylated products in moderate to excellent yields. researchgate.net Mechanistic studies suggest this transformation proceeds through a classical radical process. researchgate.net

Another strategy for introducing methyl groups is through cross-coupling reactions. A novel and efficient method has been developed for the cross-coupling of pyridine N-oxides with ethers, facilitated by tert-butyl hydroperoxide (TBHP), under transition-metal-free conditions. researchgate.net This provides an alternative route to access methylated pyridine moieties.

Continuous flow chemistry offers a greener and more efficient alternative to traditional batch processes for the synthesis of 2-methylpyridines. researchgate.net Using a simplified bench-top continuous flow setup with a column packed with Raney® nickel and a low boiling point alcohol like 1-propanol (B7761284) at high temperatures, a series of 2-methylated pyridines have been synthesized with a high degree of selectivity. researchgate.net

The strategic placement of methyl groups can also influence the properties and reactivity of metal complexes. A systematic study on ruthenium tris(2-pyridylmethyl)amine (B178826) complexes, used in nitrile photodecaging, investigated the steric effects of introducing methyl groups at the 6-position of the pyridine donors. nih.gov This research demonstrated that steric hindrance from the methyl groups can facilitate the release of the nitrile ligand, both from the ground state and from photoexcited states. nih.gov

Regioselectivity and Stereochemical Considerations in Pyridine Synthesis

The control of regioselectivity is a significant challenge in the synthesis of substituted pyridines, particularly for those that are not easily accessible through classical methods. The formation of 3,4-disubstituted pyridines, for example, can be challenging due to a lack of regiocontrol in the reactions of 3,4-pyridyne intermediates. nih.gov

The aryne distortion model has been a valuable tool in predicting and controlling the regioselectivity of nucleophilic additions to pyridynes. nih.gov By strategically placing electron-withdrawing substituents, such as bromide or sulfamate (B1201201) groups, on the pyridyne precursor, it is possible to induce a distortion in the aryne intermediate, thereby directing the incoming nucleophile to a specific position. nih.gov This approach has enabled the development of general methods to govern 3,4-pyridyne regioselectivities, providing access to unique di- and tri-substituted pyridine derivatives with significant control over their regiochemistry. nih.gov

The activation of the pyridine ring through N-functionalization is another common strategy to control regioselectivity. The addition of nucleophiles to N-activated pyridinium (B92312) species can lead to the formation of 1,2-, 1,4-, or 1,6-dihydropyridines. researchgate.net However, this process can often result in a mixture of constitutional isomers. researchgate.net Catalyst-controlled regioselective addition of nucleophiles to pyridiniums offers a solution to this problem. For instance, the choice of a rhodium catalyst can direct the regioselective addition of boron-based nucleophiles to pyridinium salts. researchgate.net

Furthermore, the regioselectivity of additions to N-activated pyridines can be influenced by the nature of the activating group and the nucleophile. researchgate.net For example, the addition of Grignard reagents to pyridine N-oxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA) provides a general and efficient method for the synthesis of substituted pyridines with good functional group tolerance. researchgate.net

Catalytic Approaches in Pyridine-3-carbonitrile Synthesis

Catalysis plays a cornerstone role in the synthesis of pyridine derivatives, including pyridine-3-carbonitriles, by enhancing reaction rates, improving selectivity, and reducing the need for stoichiometric reagents. biosynce.com Both transition-metal and metal-free catalytic systems have been employed in various synthetic strategies.

Transition metal catalysts, particularly those based on palladium, have been widely used in cross-coupling reactions for the synthesis of substituted pyridines. numberanalytics.com The development of new palladium catalysts with improved activity and selectivity has significantly expanded the scope of these reactions. numberanalytics.com Rhodium catalysis has also proven effective in the asymmetric synthesis of piperidines from pyridines, involving a key asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine intermediate. nih.gov

Iron-catalyzed reactions have emerged as a more sustainable alternative for pyridine synthesis. A novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org This method, using FeCl3 as the catalyst, exhibits good functional group tolerance and can be performed on a gram scale. rsc.org

In the realm of green chemistry, heterogeneous catalysis offers advantages such as catalyst recyclability and ease of separation. numberanalytics.com Zeolite-based catalysts, particularly HZSM-5, have been identified as highly effective for the vapor-phase synthesis of pyridine bases from acetaldehyde, formaldehyde (B43269), and ammonia. researchgate.net The unique structural and acidic properties of HZSM-5 contribute to its superior catalytic performance. researchgate.net

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines. A three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions. nih.gov This two-pot process allows for rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

Photocatalysis and electrocatalysis represent emerging areas in pyridine synthesis, offering mild reaction conditions and high selectivity. numberanalytics.com Visible-light photocatalysis has been utilized for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for pyridine derivatives to minimize environmental impact and enhance sustainability. biosynce.comrasayanjournal.co.in Key aspects of green chemistry include the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.in

One of the primary goals of green chemistry is to replace hazardous organic solvents. Pyridine and its derivatives can themselves act as green solvents in some cases due to their relatively high boiling points and low volatility compared to many common solvents. biosynce.com The use of ionic liquids, often referred to as "green solvents," is another promising approach in pyridine synthesis, offering benefits such as improved yields, enhanced selectivity, and the ability to perform complex reactions in one step. researchgate.net

Microwave-assisted synthesis has been recognized as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. researchgate.netnih.gov An environmentally friendly procedure for the synthesis of novel pyridine derivatives has been designed via a one-pot, four-component reaction under microwave irradiation, demonstrating excellent yields and short reaction times. researchgate.netnih.gov

Solvent-free or neat reaction conditions represent another important green chemistry strategy. A metal-free methylation of pyridine N-oxides has been successfully carried out under neat conditions, reducing waste and simplifying the workup process. researchgate.net

Catalysis is a fundamental pillar of green chemistry. The use of catalysts, especially recyclable heterogeneous catalysts, reduces the generation of waste and byproducts. biosynce.comrasayanjournal.co.in Iron-catalyzed cyclization reactions for pyridine synthesis are considered a greener alternative to methods employing more toxic or expensive metals. rsc.org

Multicomponent reactions (MCRs) inherently align with green chemistry principles by combining multiple reaction steps into a single pot, thereby reducing solvent usage, energy consumption, and waste generation. rasayanjournal.co.in The one-pot, four-component synthesis of novel pyridines is a prime example of the application of MCRs in green pyridine synthesis. researchgate.netnih.gov

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Carbonitrile VibrationsA key feature in the IR spectrum of this compound would be the characteristic stretching vibration (ν) of the carbon-nitrogen triple bond (C≡N) in the nitrile group. This typically appears as a sharp, medium-intensity band in a specific region of the spectrum, confirming the presence of this functional group. Further analysis would detail the frequencies of other vibrations within the molecule, such as C-H, C=C, C-N, and C-O bonds.

Currently, the scientific community has not published the specific data required to populate these analytical sections for 5-Methoxy-6-methylpyridine-3-carbonitrile. While theoretical predictions of these spectra are possible, they would not meet the standard of a scientifically accurate article based on detailed, empirical research findings.

Analysis of Methoxy (B1213986) Group Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, the methoxy (-OCH₃) group presents several distinct stretching frequencies.

The C-H bonds of the methyl component of the methoxy group typically exhibit both asymmetric and symmetric stretching vibrations. Theoretical and experimental data for closely related molecules like 2-methoxy-6-methylpyridine (B1310761) show these vibrations occurring in specific regions of the IR spectrum. researchgate.net The asymmetric stretches are generally found at higher wavenumbers than their symmetric counterparts.

Furthermore, the C-O ether linkage of the methoxy group has a characteristic stretching vibration. This bond connects the methyl group to the pyridine (B92270) ring. The exact position of this band can be influenced by the electronic effects of the aromatic ring system to which it is attached.

Table 1: Expected Infrared Vibrational Frequencies for the Methoxy Group

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric C-H Stretch | -OCH₃ | 2950 - 3030 |

| Symmetric C-H Stretch | -OCH₃ | 2830 - 2900 |

| C-O Stretch | Ar-O-CH₃ | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis absorption spectrum of this compound is dominated by its aromatic pyridine core, which acts as the primary chromophore. The spectrum is characterized by electronic transitions involving π and non-bonding (n) electrons. The principal transitions observed for such heterocyclic aromatic systems are π → π* and n → π*. libretexts.orgaip.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically of high intensity and are associated with the conjugated system of the pyridine ring. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom of the pyridine ring, to a π* antibonding orbital. libretexts.orgaip.org These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org The presence of substituents like the methoxy and cyano groups can modulate the energies of these transitions, causing shifts in the absorption maxima (λmax).

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, an effect known as solvatochromism. ijcce.ac.ir These shifts arise from differential solvation of the ground and excited electronic states.

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, meaning the absorption maximum moves to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy gap for the transition. aip.org

Conversely, for π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, decreasing the energy required for the transition. nih.gov The interplay of these effects determines the final appearance of the spectrum in different solvent environments.

Table 2: Predicted Solvent Effects on λmax for this compound

| Solvent | Polarity | Predicted Shift for n → π* | Predicted Shift for π → π* |

|---|---|---|---|

| Hexane | Non-polar | Reference | Reference |

| Chloroform | Moderately Polar | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

| Ethanol | Polar, Protic | Strong Hypsochromic Shift | Strong Bathochromic Shift |

| Water | Highly Polar, Protic | Strongest Hypsochromic Shift | Strongest Bathochromic Shift |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for aromatic methyl ethers is the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion. Another characteristic fragmentation is the loss of formaldehyde (B43269) (CH₂O) via rearrangement, producing an [M-30]⁺• peak. Cleavage adjacent to the aromatic ring can also occur. The stability of the pyridine ring means that the molecular ion peak is expected to be relatively intense. libretexts.orgmiamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Mass Lost | Predicted m/z |

|---|---|---|

| [C₈H₈N₂O]⁺• (Molecular Ion) | 0 | 148 |

| [C₇H₅N₂O]⁺ | 15 (•CH₃) | 133 |

| [C₇H₆N₂]⁺• | 30 (CH₂O) | 118 |

| [C₇H₅N]⁺• | 43 (•CH₃ + CO) | 103 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of a compound's elemental composition. The calculated monoisotopic mass for this compound (C₈H₈N₂O) is 148.06366 Da. uni.lu

HRMS analysis can confirm this composition by measuring the mass of the molecular ion or its adducts (e.g., [M+H]⁺, [M+Na]⁺) with high precision. This data is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 4: Predicted HRMS Data for C₈H₈N₂O

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₈N₂O]⁺ | 148.06311 |

| [M+H]⁺ | [C₈H₉N₂O]⁺ | 149.07094 |

| [M+Na]⁺ | [C₈H₈N₂ONa]⁺ | 171.05288 |

| [M+K]⁺ | [C₈H₈N₂OK]⁺ | 187.02682 |

Data sourced from PubChemLite. uni.lu

Crystallographic Analysis of this compound Remains Undetermined

An extensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided at this time.

The elucidation of a chemical compound's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. It provides precise measurements of the molecule's geometry in the crystalline state, offering fundamental insights into its properties and behavior. The generation of the requested article, with its specific focus on unit cell parameters, bond lengths, bond angles, dihedral angles, and conformational analysis, is entirely contingent upon the availability of these experimental data.

Without a published crystal structure, critical information remains unknown, including:

Unit Cell Parameters and Space Group: The dimensions of the crystal lattice (a, b, c, α, β, γ) and the symmetry operations that define the crystal's internal arrangement (the space group) have not been determined.

Molecular Geometry: Precise, experimentally verified values for the bond lengths between atoms, the angles between those bonds, and the torsional or dihedral angles that describe the rotation around bonds are not available.

Conformational State: The preferred three-dimensional shape or conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the methoxy and methyl substituents, has not been experimentally observed.

While information on compounds with similar structural motifs exists, a scientifically accurate report on "this compound" as per the specified outline is not possible until its crystal structure is determined and published.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of molecules like 5-Methoxy-6-methylpyridine-3-carbonitrile.

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to achieve a precise and reliable optimized structure. mdpi.com The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional representation of the molecule.

Interactive Table: Representative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| Bond Length | C-N (pyridine ring) | ~1.34 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | O-CH3 (methoxy) | ~1.43 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| Bond Angle | C-C-CN | ~121° |

| Dihedral Angle | C-C-O-C (methoxy group) | Varies (rotational conformers) |

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity and lower stability.

For this compound, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO is often centered on the electron-withdrawing carbonitrile group and the pyridine ring. This distribution influences the molecule's reactivity in chemical reactions.

Interactive Table: Calculated Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Note: These values are illustrative and derived from typical DFT calculations on similar aromatic nitriles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as well as the nitrogen of the nitrile group, due to the presence of lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This analysis provides a visual guide to the molecule's reactive sites.

Time-Dependent Density Functional Theory (TDDFT) Studies

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties.

TDDFT calculations can accurately predict the electronic absorption spectra of molecules. mdpi.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, the simulated spectrum would reveal the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which are characteristic of the electronic transitions within the molecule, often π → π* and n → π* transitions associated with the aromatic system and heteroatoms.

Interactive Table: Simulated Electronic Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO |

| S0 → S2 | 285 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.10 | HOMO → LUMO+1 |

Note: These are hypothetical values based on typical TDDFT calculations for substituted pyridines.

Beyond absorption, TDDFT can also be used to explore the properties of the molecule in its excited states. This includes optimizing the geometry of the first excited state (S1) to understand how the molecular structure changes upon photoexcitation. Furthermore, by calculating the energy difference between the optimized excited state and the ground state, the emission wavelength (fluorescence) can be predicted. This information is crucial for understanding the photophysical properties of this compound and its potential applications in materials science and as a fluorescent probe. The nature of the excited states, such as whether they have charge-transfer character, can also be elucidated through analysis of the molecular orbitals involved in the electronic transitions.

Lack of Specific Research Data Prevents Detailed Analysis of "this compound"

A thorough search for computational chemistry and theoretical investigation data specifically for the compound "this compound" has revealed a significant lack of published research focusing on its specific intermolecular interactions and supramolecular assembly.

While general principles of computational chemistry and crystal engineering are well-established, and studies on related pyridine-carbonitrile derivatives exist, no specific experimental or theoretical studies could be located for this compound itself. This absence of dedicated research makes it impossible to provide a scientifically accurate and detailed analysis for the requested subsections:

Intermolecular Interactions and Supramolecular Assembly

Crystal Packing Analysis and Self-Assembly Phenomena:A comprehensive analysis of crystal packing and self-assembly is fundamentally dependent on solved crystal structure data, which appears to be unpublished for this specific compound.

Given the strict requirement to focus solely on "this compound" and the current lack of available scientific literature detailing its supramolecular chemistry, generating a thorough and factual article as per the requested outline is not feasible.

Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key class of reactions for modifying the pyridine (B92270) core. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the cyano group, facilitates attacks by nucleophiles, particularly at positions ortho and para to the nitrogen atom. wikipedia.org

Displacement of Halogenated Precursors

A common synthetic strategy for introducing substituents onto a pyridine ring involves the displacement of a halogen atom from a precursor molecule. In the context of 5-Methoxy-6-methylpyridine-3-carbonitrile, a plausible synthetic route would involve a precursor such as 5-halo-6-methylpyridine-3-carbonitrile. Halogenated pyridines are susceptible to nucleophilic aromatic substitution, where the halogen acts as a good leaving group. The rate and success of such reactions are often enhanced when an electron-withdrawing group, like the carbonitrile at the 3-position, is present to stabilize the negatively charged intermediate (a Meisenheimer-type adduct).

Methoxy (B1213986) Group Introduction via Nucleophilic Attack

The synthesis of the title compound can be achieved through the nucleophilic displacement of a halide (e.g., chloro or bromo) from the 5-position of a corresponding 6-methylpyridine-3-carbonitrile precursor. This reaction is typically carried out using a strong nucleophile like sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727) or dimethylformamide (DMF). The pyridine nitrogen and the 3-cyano group activate the ring for nucleophilic attack, enabling the methoxide ion to displace the halide and form the desired methoxy ether linkage. This type of reaction is a fundamental method for constructing substituted pyridine derivatives. wikipedia.org

Oxidation and Reduction Pathways

The substituents and the pyridine ring of this compound can undergo various oxidation and reduction reactions, offering pathways to a range of derivatives.

Selective Oxidation of Pyridine Derivatives

The methyl group at the 6-position is a primary site for oxidation. While benzylic C-H functionalization can be challenging for methyl groups at the 3-position of a pyridine ring, those at the 2- or 4-positions are generally more reactive. researchgate.net Oxidation of the 6-methyl group could potentially lead to the corresponding carboxylic acid (6-carboxy-5-methoxypyridine-3-carbonitrile) or, under milder conditions, the aldehyde. Another potential transformation involves the oxidation of 1-substituted-2-methyl-pyridinium cations, which can be converted into 1-substituted-2-pyridones using reagents like pentyl nitrite (B80452) and sodium methoxide. rsc.org

Reduction of Carbonitrile or Pyridine Ring

Both the carbonitrile group and the pyridine ring are susceptible to reduction under various catalytic conditions, leading to significantly different molecular structures.

Reduction of the Carbonitrile Group: The cyano group can be selectively reduced to a primary amine, yielding 5-Methoxy-6-methyl-3-(aminomethyl)pyridine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be employed. The resulting aminomethylpyridine is a valuable building block for further derivatization. google.comrsc.org

Reduction of the Pyridine Ring: The aromatic pyridine ring can be fully or partially hydrogenated to produce piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives, respectively. The complete reduction to the corresponding piperidine is a common transformation but often requires harsh conditions, such as high pressure and temperature, with heterogeneous catalysts like platinum oxide (PtO2), rhodium on carbon, or Raney nickel. researchgate.net Recent methods have utilized rhodium oxide (Rh2O3) under milder conditions (5 bar H2, 40 °C) for the effective reduction of functionalized pyridines. rsc.org Partial reduction to a tetrahydropyridine can also be achieved, for instance, through transfer hydrogenation of activated pyridinium (B92312) salts. liv.ac.uk The choice of catalyst and reaction conditions is crucial for achieving selectivity between partial and full ring reduction. researchgate.netrsc.org

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Pyridine Ring Reduction | Rhodium Oxide (Rh2O3), H2 (5 bar) | Piperidine derivative | rsc.org |

| Pyridine Ring Reduction | Platinum Oxide (PtO2), H2 (50-70 bar) | Piperidine derivative | researchgate.net |

| Pyridine Ring Reduction | Samarium Diiodide (SmI2), H2O | Piperidine derivative | clockss.org |

| Pyridinium Salt Reduction | [Cp*RhCl2]2, HCOOH-Et3N | Tetrahydropyridine/Piperidine | liv.ac.uk |

Functionalization of the Pyridine Ring and Substituents

Beyond the reactions described above, the individual functional groups on this compound serve as handles for further chemical modification.

Reactions involving the Methoxy Group: The methoxy group can be cleaved to reveal the corresponding 5-hydroxypyridine derivative. A chemoselective method for the demethylation of methoxypyridines has been developed using L-selectride in refluxing tetrahydrofuran (B95107) (THF). thieme-connect.comelsevierpure.com This reaction is particularly useful as it can selectively cleave the methoxy group on an electron-poor pyridine ring while leaving other aryl methyl ethers, like anisole, intact. thieme-connect.comthieme-connect.com

Reactions involving the Carbonitrile Group: The carbonitrile group is a versatile functional group that can be converted into several other moieties. A primary reaction is its hydrolysis to a carboxylic acid amide (5-Methoxy-6-methylpyridine-3-carboxamide) and subsequently to the carboxylic acid. This hydrolysis can be catalyzed by acids, bases, or solid heterogeneous catalysts. google.com The carbonitrile group also serves as a precursor for the synthesis of other heterocyclic systems. tandfonline.com

Reactions involving the Methyl Group: The methyl group attached to the pyridine ring can undergo functionalization. For instance, α-methylation of pyridines can be achieved using a continuous flow setup with a Raney® nickel catalyst, indicating the accessibility of this position for substitution reactions. nih.govresearchgate.net This suggests that the 6-methyl group could be a site for other C-H functionalization reactions, allowing for the introduction of various substituents.

Reactions on the Pyridine Ring: Direct C-H functionalization of the pyridine ring itself is a growing field of interest, though it is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom. nih.gov Most approaches require activation of the pyridine, for example, by forming an N-oxide or a pyridinium salt, to facilitate substitution reactions. wikipedia.orgbohrium.com

| Functional Group | Reaction Type | Reagent/Catalyst | Product Moiety | Reference |

| Methoxy | Demethylation | L-selectride | Hydroxyl (Pyridone) | thieme-connect.comelsevierpure.com |

| Carbonitrile | Hydrolysis | Acid/Base/Catalyst | Carboxamide/Carboxylic Acid | google.com |

| Carbonitrile | Reduction | H2/Catalyst, LiAlH4 | Aminomethyl | google.com |

| Methyl | Oxidation | Oxidizing Agents | Carboxylic Acid/Aldehyde | rsc.org |

Mechanism Elucidation of Pyridine Formation Reactions

The formation of the substituted pyridine ring of this compound and related compounds often involves a multi-step condensation reaction, a classic example of pyridine synthesis. One well-documented mechanism involves the reaction of chalcones (α,β-unsaturated ketones) with malononitrile (B47326) in the presence of a base. researchgate.net

A proposed mechanism for the formation of a similar 2-methoxypyridine-3-carbonitrile derivative begins with the Michael addition of the malononitrile anion to the β-carbon of the chalcone. researchgate.net This is followed by an intramolecular cyclization where one of the nitrile groups is attacked by the enolate intermediate. Subsequent tautomerization and elimination of water lead to a dihydropyridine (B1217469) intermediate. The final step is an oxidation or rearrangement that results in the aromatic pyridine ring. researchgate.netnih.gov

The general Hantzsch dihydropyridine synthesis provides a foundational understanding of such pyridine formations, where an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound react. beilstein-journals.org A variation of this, known as an unsymmetrical pyridine synthesis, employs an amino-enone or an aminonitrile compound which reacts with a 1,3-dicarbonyl moiety. beilstein-journals.org These reactions typically form a dihydropyridine intermediate that requires a subsequent oxidation step to yield the final aromatic pyridine product. beilstein-journals.org

In a specific synthesis of condensed 2-methoxy-4-thienyl-3-cyanopyridines, the proposed mechanism involves the reaction of a cycloalkanone with 2-(2-thienylmethylene)malononitrile in the presence of methanolic sodium hydroxide. nih.gov This reaction pathway similarly proceeds through intermediates formed by nucleophilic attack, cyclization, and dehydration to furnish the final substituted pyridine ring. nih.gov

Future Directions in Chemical Research of 5 Methoxy 6 Methylpyridine 3 Carbonitrile

Exploration of Novel Synthetic Methodologies

The development of efficient and modular synthetic routes is paramount for the future investigation of 5-Methoxy-6-methylpyridine-3-carbonitrile. While specific methods for this exact molecule are not extensively documented, several established strategies for the synthesis of multi-substituted pyridines could be adapted and optimized.

One promising approach is the application of multi-component reactions. For instance, a one-pot synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives has been successfully achieved using a three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, which offers the advantages of high yields and minimal side reactions. researchgate.net A hypothetical adaptation for this compound could involve the condensation of a suitably designed α,β-unsaturated ketone, an active methylene (B1212753) nitrile, and an ammonia (B1221849) source.

Another versatile strategy involves the functionalization of a pre-existing pyridine (B92270) ring. The direct C-H functionalization of pyridines is a rapidly evolving field that aims to introduce substituents onto the pyridine core with high selectivity, minimizing the need for pre-functionalized precursors. rsc.orgbohrium.com For a molecule like this compound, this could involve the late-stage introduction of the methoxy (B1213986), methyl, or cyano group onto a simpler pyridine scaffold. researchgate.net

Furthermore, cascade reactions involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, have been shown to produce highly substituted pyridines. nih.gov The modularity of this approach could allow for the systematic variation of substituents to generate a library of related compounds for structure-activity relationship studies. A Hantzsch-type strategy, a classic method for pyridine synthesis, could also be modified, for instance, by using β-enamine carbonyl compounds with a C1 source like rongalite to assemble the pyridine ring. mdpi.com

| Synthetic Strategy | Key Reactants/Conditions | Potential Advantages | Reference |

| Multi-component Reaction | Chalcone analog, active methylene nitrile, ammonia source, microwave irradiation | High efficiency, atom economy, reduced reaction times | researchgate.net |

| C-H Functionalization | Simpler pyridine scaffold, functionalizing agents | High atom economy, late-stage modification | rsc.orgbohrium.com |

| Cascade Reaction | Alkenylboronic acid, α,β-unsaturated ketoxime, copper catalyst | Modular, good functional group tolerance | nih.gov |

| Modified Hantzsch Synthesis | β-enamine carbonyl, rongalite (C1 source) | Broad functional group tolerance | mdpi.com |

Advanced Spectroscopic Probes for Molecular Dynamics

A thorough understanding of the molecular dynamics of this compound requires the application of advanced spectroscopic techniques. While specific data for this compound is not available, studies on structurally similar pyridine derivatives provide a roadmap for future investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy would be fundamental. In addition to standard ¹H and ¹³C NMR for structural elucidation, advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial to unambiguously assign all proton and carbon signals, especially given the substituted nature of the pyridine ring. For example, in the characterization of other pyridine carbonitrile derivatives, detailed NMR data was essential for confirming their structures. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide insights into the key functional groups. The characteristic stretching frequencies of the nitrile (C≡N), methoxy (C-O), and aromatic C-N and C-C bonds would be of particular interest. researchgate.net

To probe the electronic structure and excited-state dynamics, UV-visible absorption and fluorescence spectroscopy would be employed. The position and intensity of absorption and emission bands are sensitive to the electronic effects of the substituents and the solvent environment. researchgate.netnih.gov Time-resolved fluorescence spectroscopy could further be used to investigate the lifetimes of excited states and potential non-radiative decay pathways, which are influenced by factors such as the rotation of the meso-pyridyl group in BODIPY dyes. nih.gov

| Spectroscopic Technique | Information Gained | Analogous Compound Studied | Reference |

| Advanced NMR (2D) | Unambiguous structural assignment, connectivity | 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | researchgate.net |

| FT-IR/Raman Spectroscopy | Vibrational modes of C≡N, C-O, and pyridine ring | Various pyridine carbonitriles | researchgate.net |

| UV-Vis and Fluorescence | Electronic transitions, effects of substituents on photophysics | 8(meso)-Pyridyl-BODIPYs | nih.gov |

| Time-Resolved Spectroscopy | Excited-state lifetimes, molecular dynamics | meso-pyridyl-BODIPYs | nih.gov |

Development of Predictive Computational Models for Reactivity

Computational chemistry offers powerful tools for predicting the reactivity of molecules like this compound, guiding experimental design and providing mechanistic insights. acs.org Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic structure, and reactivity descriptors.

For instance, the reactivity of the nitrile group towards nucleophiles could be assessed by calculating the activation energies (Ea) for model reactions. Studies on the reaction of various nitrile-carrying compounds with cysteine have shown a good correlation between DFT-calculated activation energies and experimentally determined reaction rates. nih.gov Such models could predict the susceptibility of the carbon atom of the nitrile group in this compound to nucleophilic attack. The electron-withdrawing or -donating nature of the methoxy and methyl groups on the pyridine ring would be expected to modulate this reactivity.

Furthermore, computational models can predict various toxicological properties. For example, models like ProTox-3.0 can estimate the likelihood of a compound being toxic through various mechanisms. wikipedia.org Additionally, these models can predict metabolic pathways, for instance by identifying which cytochrome P450 enzymes are likely to metabolize the compound. wikipedia.org

| Computational Model | Predicted Property | Key Findings in Analogous Systems | Reference |

| DFT Calculations | Activation energies for nucleophilic attack on nitrile | Correlation between calculated Ea and experimental reaction rates for pyridine nitriles | nih.gov |

| DFT Calculations | Molecular orbitals (HOMO/LUMO), electrostatic potential | Insights into reactive sites and intermolecular interactions of 2-amino pyridine derivatives | jyu.fi |

| Toxicology Prediction | Potential toxicity (e.g., respiratory, nephrotoxicity) | Prediction of toxicological properties for various organic molecules | wikipedia.org |

| Metabolism Prediction | Likely metabolizing enzymes (e.g., CYP3A4) | Identification of potential metabolic pathways | wikipedia.org |

Investigations into Self-Assembly and Material Science Relevance (Limited to fundamental chemical aspects)

The fundamental chemical principles governing the self-assembly of molecules are of great interest for the bottom-up construction of novel materials. The structure of this compound, with its polar nitrile and methoxy groups and an aromatic core, suggests the potential for forming ordered structures through non-covalent interactions.

Studies on other pyridine derivatives have demonstrated that minor structural changes, such as the position of the nitrogen atom or the length of side chains, can significantly influence their self-assembly behavior and the resulting supramolecular structures. rsc.org The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions drives the formation of these assemblies. For this compound, the nitrogen atom of the pyridine ring and the nitrile group could act as hydrogen bond acceptors, while the aromatic ring could participate in π-stacking.

The coordination chemistry of the pyridine nitrogen atom is another key aspect. Pyridine-type ligands are widely used in the construction of metal-organic frameworks (MOFs) and other coordination polymers. acs.org The nitrogen atom in this compound could coordinate to metal centers, leading to the formation of discrete coordination complexes or extended networks. The electronic properties of the pyridine ring, modulated by the methoxy, methyl, and nitrile substituents, would influence the strength and nature of the metal-ligand bond.

| Interaction Type | Potential Role in Self-Assembly | Observations in Related Systems | Reference |

| Hydrogen Bonding | Directional interactions involving the pyridine and nitrile nitrogen atoms | Formation of co-adsorption structures with carboxylic acids via O-H···N bonds | rsc.org |

| π-π Stacking | Stacking of the aromatic pyridine rings | Formation of 3D networks in 2-aminopyridinium salts | jyu.fi |

| Metal Coordination | Formation of coordination complexes and polymers via the pyridine nitrogen | Layer-by-layer assembly of pyridine-containing molecular assemblies with metal linkers | acs.org |

Theoretical Understanding of Structure-Reactivity Relationships

A theoretical understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents.

The introduction of electron-donating groups (like methoxy and methyl) and an electron-withdrawing group (nitrile) at specific positions on the pyridine ring creates a unique electronic landscape. This substitution pattern is expected to influence the reactivity of the ring towards electrophilic and nucleophilic attack. For example, functionalization of the pyridine ring in tetra-aza macrocyclic pyridinophanes has been shown to regulate the electronic properties of a coordinated metal center and its catalytic activity. nih.gov

Quantum chemical calculations can be used to quantify these effects. Descriptors such as molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and delocalization within the molecule. jyu.fi

Structure-activity relationship (SAR) studies of pyridine derivatives have shown that the presence and position of groups like -OMe can enhance certain biological activities. nih.gov A theoretical understanding of how the specific substitution pattern of this compound influences its electronic properties is a key step towards predicting its potential utility.

| Theoretical Aspect | Influence on Reactivity | Findings in Analogous Systems | Reference |

| Substituent Effects | Modulation of the pyridine ring's electron density and reactivity | 4-substitution on pyridinophanes regulates catalytic activity of iron complexes | nih.gov |

| Molecular Electrostatic Potential | Identification of sites for electrophilic/nucleophilic attack | Used to analyze interactions in 2-amino pyridine derivatives | jyu.fi |

| Structure-Activity Relationships | Correlation of structural features with chemical or biological properties | Presence of -OMe groups in pyridine derivatives can enhance antiproliferative activity | nih.gov |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Methoxy-6-methylpyridine-3-carbonitrile in academic research?

Methodological Answer: The synthesis of this compound typically involves multi-step strategies. A common approach includes:

- Cyclization of β-aminoesters with nitrile-forming reagents (e.g., cyanogen bromide) under reflux conditions in aprotic solvents like acetonitrile .

- Functionalization of pre-formed pyridine scaffolds : Methoxy and methyl groups can be introduced via nucleophilic substitution (e.g., using methoxide ions) or alkylation (e.g., methyl iodide) under inert atmospheres .

- Halogen exchange reactions : For fluorinated analogs, anhydrous potassium fluoride in sulfolane has been employed to replace chloro groups with fluorine .

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%).

- Reaction progress should be monitored using TLC or HPLC to detect intermediates.

Q. Q2. How can researchers analytically characterize this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming substitution patterns. The methoxy group typically resonates at ~3.8–4.0 ppm (), while the nitrile carbon appears at ~115–120 ppm () .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., calculated for CHNO: 162.0793 g/mol).

- Infrared Spectroscopy (IR) : The nitrile group exhibits a sharp peak at ~2200–2250 cm .

Advanced Tip : X-ray crystallography (if crystalline derivatives are available) resolves stereochemical ambiguities .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in functionalizing this compound be addressed?

Methodological Answer: Regioselectivity in substitution reactions is influenced by:

- Electronic effects : The nitrile group is electron-withdrawing, directing electrophiles to the meta position. Use directing groups (e.g., boronic acids) for controlled functionalization .

- Protecting groups : Temporarily protect the methoxy group (e.g., as a silyl ether) to avoid undesired side reactions during alkylation .

- Catalytic systems : Palladium catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions .

Example : Suzuki-Miyaura coupling with aryl boronic esters at the 4-position requires precise control of temperature (60–80°C) and base (NaCO) .

Q. Q4. What strategies mitigate data contradictions in biological activity studies of derivatives?

Methodological Answer: Contradictions in bioactivity data often arise from:

- Impurity profiles : Ensure >95% purity via HPLC before testing.

- Solvent effects : DMSO, commonly used for solubility, may inhibit certain enzymes. Test multiple solvents (e.g., ethanol, PBS) .

- Assay variability : Validate results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).

Case Study : Derivatives with trifluoromethyl groups showed inconsistent antimicrobial activity due to solvent-dependent aggregation; repeating assays in surfactant-containing buffers resolved discrepancies .

Q. Q5. How can hydrogen-bonding networks in this compound crystals be computationally modeled?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate crystal packing with software like GROMACS, incorporating solvent molecules (e.g., water) to mimic experimental conditions .

- Validation : Compare computational results with experimental XRD data to refine force fields .

Q. Q6. What are the safety and handling protocols for this compound in scale-up experiments?

Methodological Answer:

- Toxicity : Nitriles can release cyanide under acidic conditions. Use fume hoods and monitor air quality .

- Scaling reactions : Transition from batch to flow chemistry reduces exothermic risks. For example, continuous flow reactors enable safer handling of reactive intermediates .

- Waste disposal : Neutralize nitrile-containing waste with hypochlorite solution before disposal .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.